molecular formula C12H11NO2 B8362075 3-(7-Methoxybenzofuran-3-yl)-propionitrile

3-(7-Methoxybenzofuran-3-yl)-propionitrile

Cat. No. B8362075
M. Wt: 201.22 g/mol
InChI Key: RVVUIYDCFICWHY-UHFFFAOYSA-N
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Patent
US06800637B2

Procedure details

This compound was prepared by the same method as for intermediate 27, using 2.87 g (11.25 mmol) of 3-(2-bromoethyl)-7-methoxybenzofuran and 1.1 g (22.5 mmol) of sodium cyanide, to afford 2.2 g (97%) of the title compound: MS (ESI) m/z 201 [M]+.
[Compound]
Name
intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[C:12]([O:13][CH3:14])[C:7]=2[O:6][CH:5]=1.[C-:15]#[N:16].[Na+]>>[CH3:14][O:13][C:12]1[C:7]2[O:6][CH:5]=[C:4]([CH2:3][CH2:2][C:15]#[N:16])[C:8]=2[CH:9]=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.87 g
Type
reactant
Smiles
BrCCC1=COC2=C1C=CC=C2OC
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2C(=COC21)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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